12-Hydroxydodec-9-enoic acid

Description

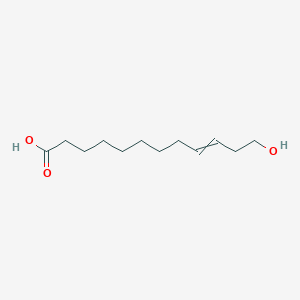

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

12-hydroxydodec-9-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O3/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h5,7,13H,1-4,6,8-11H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWMQDOYIFAMZEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC=CCCO)CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10705796 | |

| Record name | 12-Hydroxydodec-9-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10705796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79894-09-0 | |

| Record name | 12-Hydroxydodec-9-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10705796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Nomenclature, Stereoisomerism, and Structural Variants of 12 Hydroxydodec 9 Enoic Acid

Systematic Naming Conventions in Organic Chemistry

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is 12-hydroxydodec-9-enoic acid . This name is derived by identifying the principal functional group, the parent hydrocarbon chain, and any substituents.

Dodec- : Indicates a 12-carbon atom chain.

-oic acid : Signifies the presence of a carboxylic acid group (-COOH) at position C-1.

-9-en- : Denotes a double bond between the 9th and 10th carbon atoms.

12-hydroxy- : Specifies a hydroxyl group (-OH) attached to the 12th carbon atom.

The molecular formula for this compound is C12H22O3. uni.lunih.govmolbase.com An alternative, though less common, name is ω-hydroxydodec-9-enoic acid, where 'ω' (omega) indicates that the hydroxyl group is on the terminal carbon atom of the chain.

Isomeric Forms and Stereochemical Considerations

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms, but differ in the three-dimensional orientations of their atoms in space. For this compound, stereoisomerism arises from the geometry of the double bond.

The restricted rotation around the carbon-carbon double bond at the C-9 position results in two possible geometric isomers, designated as Z (cis) and E (trans).

(Z)-12-hydroxydodec-9-enoic acid : In this isomer, the higher-priority substituents on each carbon of the double bond are on the same side. This is often referred to as the cis isomer. The IUPAC name for this specific isomer is (9Z)-12-hydroxydodec-9-enoic acid. uni.luvulcanchem.com

(E)-12-hydroxydodec-9-enoic acid : In this isomer, the higher-priority substituents on each carbon of the double bond are on opposite sides. This is also known as the trans isomer. molbase.com The IUPAC name for this isomer is (9E)-12-hydroxydodec-9-enoic acid.

The spatial arrangement of these isomers confers different molecular shapes, which can influence their physical properties and biological activities.

Table 1: Geometric Isomers of this compound

| Isomer Name | Systematic Name | CAS Number | Molecular Formula |

| Z-Isomer | (9Z)-12-hydroxydodec-9-enoic acid | 79894-09-0 | C12H22O3 |

| E-Isomer | (9E)-12-hydroxydodec-9-enoic acid | 13881-31-7 | C12H22O3 |

Chirality in a molecule typically arises from a carbon atom bonded to four different substituent groups, known as a chiral center. An analysis of the structure of this compound (HO-CH₂-CH₂-CH=CH-(CH₂)₇-COOH) reveals the absence of a chiral center. The terminal carbon, C-12, is bonded to a hydroxyl group and two hydrogen atoms, making it achiral. Therefore, this compound does not exist in enantiomeric (R/S) forms.

Related Dodecenoic Acid Derivatives and Analogs

The structural framework of this compound is shared by a variety of related dodecenoic acid derivatives and analogs. These compounds may differ in the position of the hydroxyl group, the location of the double bond, or the presence of other functional groups.

Positional Isomers : These are compounds with the same molecular formula but different locations of the functional groups. An example is (2E)-12-hydroxydodec-2-enoic acid , where the double bond is at the C-2 position. obolibrary.org Another positional isomer is 2-hydroxydodecanoic acid , a saturated analog where the hydroxyl group is at the C-2 position, which confers chirality to that molecule. lookchem.com

Saturated Analogs : The corresponding saturated fatty acid is 12-hydroxydodecanoic acid (also known as 12-hydroxylauric acid). nih.govsigmaaldrich.com This compound lacks the C=C double bond and serves as a precursor in various industrial applications.

Functional Group Analogs : Other variations include compounds like cis-2-dodecenoic acid , where the hydroxyl group is absent. pnas.org Ester analogs, such as methyl dodecanoate and ethyl (9Z)-12-hydroxydodec-9-enoate , are also significant derivatives. nih.govchemsrc.com Furthermore, analogs with additional functional groups, like (E)-9-hydroxy-12-oxo-10-dodecenoic acid , have been identified. molaid.com

Table 2: Examples of Related Dodecenoic Acid Derivatives and Analogs

| Compound Name | Key Structural Difference from this compound | Molecular Formula |

| 12-Hydroxydodecanoic acid | Saturated (no double bond) | C12H24O3 |

| (2E)-12-Hydroxydodec-2-enoic acid | Double bond at C-2 position | C12H22O3 |

| 2-Hydroxydodecanoic acid | Saturated, hydroxyl group at C-2 | C12H24O3 |

| cis-2-Dodecenoic acid | No hydroxyl group, double bond at C-2 | C12H22O2 |

| Methyl dodecanoate | Methyl ester of the saturated analog | C13H26O2 |

| Ethyl (9Z)-12-hydroxydodec-9-enoate | Ethyl ester of the Z-isomer | C14H26O3 |

Biosynthetic Pathways and Natural Occurrence of 12 Hydroxydodec 9 Enoic Acid

Endogenous Plant Biosynthesis

The formation of 12-Hydroxydodec-9-enoic acid in plants is a multi-step enzymatic process that begins with common polyunsaturated fatty acids. This pathway is a branch of the broader oxylipin pathway, which generates a wide array of signaling and defense compounds in plants.

The biosynthesis originates from C18 polyunsaturated fatty acids, primarily linoleic acid and α-linolenic acid. These fatty acids are abundant components of plant cell membranes. The process is typically initiated in response to stimuli such as wounding or pathogen attack, which releases these precursors from membrane lipids.

| Precursor Substrate | Chemical Formula | Description |

| Linoleic Acid | C18H32O2 | An omega-6 polyunsaturated fatty acid. |

| α-Linolenic Acid | C18H30O2 | An omega-3 polyunsaturated fatty acid. |

The conversion of precursor fatty acids into this compound involves a precise enzymatic cascade.

Lipoxygenases (LOX): The pathway begins with the action of 13-lipoxygenase, a non-heme iron-containing dioxygenase. nih.gov This enzyme catalyzes the regio- and stereospecific insertion of molecular oxygen into the fatty acid chain, converting linoleic acid or α-linolenic acid into their corresponding 13-hydroperoxy derivatives, such as 13S-hydroperoxyoctadecadienoic acid (13S-HPODE). nih.gov

Hydroperoxide Lyases (HPL): The resulting fatty acid hydroperoxide is then cleaved by a hydroperoxide lyase, an enzyme belonging to the cytochrome P450 family (CYP74). nih.gov This cleavage results in two fragments: a C6 volatile aldehyde (like hexanal) and a C12 omega-oxo acid, specifically 12-oxo-9(Z)-dodecenoic acid. nih.govnih.govresearchgate.net

Alcohol Dehydrogenases/Reductases: The final step is the reduction of the aldehyde group (at the C12 position) of 12-oxo-9(Z)-dodecenoic acid to a hydroxyl group. This transformation is catalyzed by an alcohol dehydrogenase or a similar reductase, yielding the final product, 12-hydroxy-9(Z)-dodecenoic acid. This enzymatic reduction is a critical step that converts the oxo-acid into its corresponding hydroxy-acid.

Summary of Key Enzymatic Steps in Plant Biosynthesis

| Step | Enzyme Class | Substrate | Product |

|---|---|---|---|

| 1. Oxygenation | Lipoxygenase (LOX) | Linoleic Acid | 13S-Hydroperoxyoctadecadienoic acid (13S-HPODE) |

| 2. Cleavage | Hydroperoxide Lyase (HPL) | 13S-HPODE | 12-oxo-9(Z)-dodecenoic acid |

| 3. Reduction | Alcohol Dehydrogenase | 12-oxo-9(Z)-dodecenoic acid | This compound |

Microbial Origin and Isolation from Biological Systems

Beyond plants, this compound and related hydroxy fatty acids are also found in microbial systems, where they are produced through various metabolic pathways.

While specific data on the production of this compound by the Isaria genus is not extensively detailed in available research, other microorganisms are known to synthesize hydroxy fatty acids. For instance, recombinant Escherichia coli has been engineered to produce compounds like ω-hydroxyundec-9-enoic acid from ricinoleic acid. researchgate.net The enzymatic machinery for fatty acid hydroxylation, such as monooxygenases from the CYP153A family, is found in various bacteria and is capable of producing ω-hydroxylated fatty acids from corresponding alkanes or fatty acids. mdpi.com These microbial systems represent a potential source for the biotechnological production of specific hydroxy fatty acids.

This compound is classified as a plant oxylipin. researchgate.net Oxylipins are a large family of compounds derived from the oxygenation of polyunsaturated fatty acids via the lipoxygenase (LOX) pathway. nih.gov This family includes fatty acid hydroperoxides, keto acids, and hydroxy acids. nih.gov The synthesis of this compound through the established LOX-HPL pathway firmly places it within this group of biologically active molecules. In plants, these compounds are known to play roles in defense mechanisms and growth regulation. nih.govresearchgate.net For example, 12-hydroxy-9(Z)-dodecenic acid has been studied for its ability to regulate the mitotic cycle and growth in pea roots. researchgate.net

This compound is a metabolite found within the broader fatty acid pools of organisms. It is functionally related to longer-chain fatty acids like oleic acid. nih.gov Its structure, a C12 monounsaturated hydroxy fatty acid, indicates it is a product of the metabolic modification of larger fatty acids. The presence of such modified fatty acids is common in various biological systems, where they can be incorporated into more complex lipids or exist as free fatty acids with specific signaling functions.

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| α-linolenic acid | - |

| Linoleic acid | - |

| 13S-hydroperoxyoctadecadienoic acid | 13S-HPODE |

| 12-oxo-9(Z)-dodecenoic acid | - |

| Hexanal | - |

| ω-hydroxyundec-9-enoic acid | - |

| Ricinoleic acid | - |

Biological Roles and Mechanistic Investigations of 12 Hydroxydodec 9 Enoic Acid in Non Clinical Contexts

Regulatory Functions in Plant Physiology (e.g., Root Growth Stimulation)

12-Hydroxydodec-9-enoic acid is identified as a molecule with significant regulatory functions in plant development. Research has shown that this compound, along with related oxidized fatty acids like 12-oxododec-9-enoic acid and 1,12-dodec-9-enedioic acid, can stimulate the growth of plant seedling roots. researchgate.net These molecules are synthesized in plants from the essential fatty acid α-linolenic acid through a pathway involving enzymes such as 13-lipoxygenases, hydroperoxide lyases, and alcohol dehydrogenases. researchgate.net The ability of modified fatty acids, including hydroxy fatty acids, to act as plant hormones underscores their importance in controlling physiological processes. semanticscholar.org This growth-promoting activity positions this compound as a key signaling molecule in plant development.

Involvement in Endogenous Metabolite Synthesis

This hydroxy fatty acid is an integral part of the complex network of fatty acid metabolism, serving as both a product of precursor molecules and a potential intermediate for other compounds.

While direct evidence of this compound acting as a precursor to amino fatty acids is not extensively detailed, its metabolic context suggests a close relationship. Keto fatty acids, which are structurally and metabolically related to hydroxy fatty acids, can be converted into amino fatty acids through the action of transaminases. scite.ai For instance, processes have been described that convert linoleic acid into 9-oxononanoic acid, which can then be further transformed into the corresponding ω-aminocarboxylic acid. researchgate.net This suggests that the metabolic pathway involving the oxidation of the hydroxyl group of this compound to a keto group could potentially lead to subsequent amination.

This compound is itself a medium-chain fatty acid that is synthesized from longer-chain fatty acids. researchgate.netwikipedia.org A notable biotransformation pathway involves the conversion of 13-hydroxyoctadec-9-enoic acid, an 18-carbon hydroxy fatty acid, into the 12-carbon this compound. researchgate.net This conversion demonstrates its role as a product within the broader synthesis of various medium-chain fatty acids. This process can be achieved using recombinant E. coli cells, highlighting a specific enzymatic cascade capable of shortening the carbon chain of a fatty acid to produce this compound. researchgate.net

Interactions with Enzyme Systems and Metabolic Pathways

The synthesis and further conversion of this compound are governed by its interactions with specific enzyme systems, placing it as a key intermediate within fatty acid metabolic pathways.

In plants, this compound is part of a metabolic sequence that includes further oxidation products. researchgate.net It is synthesized alongside 12-oxododec-9-enoic acid and 1,12-dodec-9-enedioic acid, which suggests that the hydroxyl group of this compound can serve as a substrate for dehydrogenases or oxidases, leading to the formation of a keto group (oxo-acid) and subsequently a terminal carboxylic acid group (dicarboxylic acid). researchgate.net This positions it as an intermediate that can be enzymatically modified to generate a variety of signaling or functional molecules.

The synthesis of this compound is deeply integrated into the linoleic and α-linolenic acid metabolic pathways. researchgate.netgenome.jp Its formation from α-linolenic acid is catalyzed by the sequential action of 13-lipoxygenase (LOX) and hydroperoxide lyase (HPL), enzymes that are central to the production of various oxylipins in plants. researchgate.net The hydroperoxide lyase is part of the CYP74 family of cytochromes P450, which are dedicated to the metabolism of fatty acid hydroperoxides. molaid.com This enzymatic origin firmly places this compound within the complex web of fatty acid signaling and metabolism that governs plant growth and response to environmental stimuli.

Research Data on Biotransformation

The following table presents findings from a study on the enzymatic conversion of a long-chain hydroxy fatty acid into this compound.

| Substrate | Product | Substrate Concentration | Product Concentration | Molar Yield | Reference |

| 13-hydroxy-cis-9-octadecenoic acid | 12-hydroxy-cis-9-dodecenoic acid | 2.0 mM | 1.8 mM | 90% | researchgate.net |

Table of Compounds

Cutting Edge Analytical Techniques for the Characterization of 12 Hydroxydodec 9 Enoic Acid

Chromatographic Separations

Chromatography is the cornerstone of analyzing 12-Hydroxydodec-9-enoic acid, providing the necessary separation from other chemically similar molecules. The choice between liquid and gas chromatography is primarily dictated by the analyte's volatility and the specific analytical goal, whether it be quantification or initial identification.

High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds like this compound. Reverse-phase (RP) HPLC is particularly well-suited for this purpose, where a non-polar stationary phase is used with a polar mobile phase.

For the qualitative and quantitative analysis of this compound and its isomers, a C18 column is frequently employed. mdpi.comresearchgate.net The mobile phase typically consists of a mixture of acetonitrile, water, and an acid modifier such as formic acid or phosphoric acid. mdpi.com The acidic modifier is crucial for ensuring that the carboxylic acid group of the analyte remains protonated, which leads to better peak shape and retention. Detection is often achieved using a Diode-Array Detector (DAD) or, for higher sensitivity and specificity, a mass spectrometer. researchgate.net The retention time of the analyte under specific chromatographic conditions serves as a qualitative marker, while the peak area is proportional to its concentration, allowing for quantification when compared against a standard curve. lcms.cz

Table 1: Typical HPLC Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | Reverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detector | DAD (210-400 nm) or Mass Spectrometer (MS) |

| Column Temperature | 25-30 °C |

Gas Chromatography (GC) for Derivatized Analytes

Gas Chromatography (GC) offers high resolution and is a powerful tool for separating and quantifying volatile compounds. However, due to the low volatility and polar nature of this compound, which contains both a carboxylic acid and a hydroxyl group, direct analysis by GC is not feasible. phenomenex.blog These functional groups can cause poor peak shape and adsorption onto the GC column. Therefore, a derivatization step is mandatory to convert the analyte into a more volatile and thermally stable form. sigmaaldrich.comyoutube.com

The most common derivatization technique for fatty acids is silylation, which involves replacing the active hydrogen atoms in the hydroxyl and carboxyl groups with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.comresearchgate.net Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are widely used for this purpose. researchgate.netresearchgate.net The derivatization reaction is typically carried out by heating the sample with the silylating agent in a suitable solvent. researchgate.net The resulting TMS-ether-TMS-ester derivative is significantly more volatile and exhibits excellent chromatographic behavior on non-polar capillary columns.

Table 2: Common Derivatization Reagents for GC Analysis of Hydroxy Fatty Acids

| Reagent | Abbreviation | Target Functional Groups |

|---|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | -OH, -COOH, -NH2 |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | -OH, -COOH, -NH2 |

| Trimethylchlorosilane (used as a catalyst) | TMCS | Enhances reactivity of silylating agents |

| Hexamethyldisilazane | HMDS | -OH, -NH2 |

Mass Spectrometric Identification and Structural Elucidation

Mass spectrometry (MS) is an indispensable tool for the definitive identification and structural characterization of this compound. When coupled with a chromatographic separation technique (GC or HPLC), it provides both retention time and mass-to-charge ratio (m/z) information, offering a high degree of certainty in analyte identification.

GC-Mass Spectrometry (GC-MS) for Product Profiling

GC-MS is a robust technique for identifying and profiling this compound, particularly in the context of biotransformation or metabolic studies. mdpi.comnrel.gov After separation of the derivatized analytes on the GC column, the eluting compounds enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectra are characterized by specific fragmentation patterns that are highly reproducible and serve as a "fingerprint" for the compound. diva-portal.orgphenomenex.com

For the TMS derivative of this compound, the mass spectrum will show a molecular ion peak (M+•) and several characteristic fragment ions. The fragmentation pattern provides structural information, such as the position of the hydroxyl group and the double bond. By comparing the obtained mass spectrum with libraries of known spectra or with the spectrum of an authentic standard, the identity of the compound can be confirmed. mdpi.com

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) for Complex Mixture Analysis

For the analysis of this compound in complex biological matrices, Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) is the method of choice. jfda-online.comnih.gov ESI is a soft ionization technique that typically produces the deprotonated molecule [M-H]⁻ in negative ion mode, which is ideal for acidic compounds. nih.govlibretexts.org This minimizes in-source fragmentation and provides a clear molecular weight of the analyte. scioninstruments.com

Tandem mass spectrometry (MS/MS) further enhances specificity and structural elucidation. The [M-H]⁻ ion of this compound (m/z 213.15 for C12H20O3) is selected in the first mass analyzer and then subjected to collision-induced dissociation (CID) in a collision cell. The resulting fragment ions are analyzed in the second mass analyzer, producing a product ion spectrum. nih.govlibretexts.org This spectrum provides detailed structural information. For instance, characteristic cleavages adjacent to the hydroxyl group and the double bond allow for their precise localization within the fatty acid chain.

Table 3: Key Mass Spectrometric Data for this compound Analysis by ESI-MS/MS

| Parameter | Value/Description |

|---|---|

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Precursor Ion [M-H]⁻ | m/z 213.15 |

| Characteristic Fragment Ions | Fragments resulting from cleavages around the C9-C10 double bond and the C12 hydroxyl group. |

| Instrumentation | Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF) |

Advanced Sample Preparation Methodologies

The successful analysis of this compound is highly dependent on the initial sample preparation, which aims to isolate the analyte from the sample matrix, remove interferences, and concentrate it to a level suitable for instrumental analysis.

Liquid-Liquid Extraction (LLE) is a fundamental technique used to extract fatty acids from aqueous samples. youtube.comelementlabsolutions.com The choice of solvent is critical, with moderately polar solvents like ethyl acetate (B1210297) or a mixture of hexane (B92381) and isopropanol (B130326) being effective. The pH of the aqueous phase is adjusted to be acidic (typically pH 3-4) to ensure that the carboxylic acid group of this compound is protonated (neutral form), thereby increasing its solubility in the organic solvent. elementlabsolutions.com

Solid-Phase Extraction (SPE) offers a more selective and efficient cleanup compared to LLE. diva-portal.org For this compound, a reverse-phase sorbent like C18 is commonly used. The sample, with its pH adjusted to be acidic, is loaded onto the conditioned SPE cartridge. The analyte is retained on the non-polar sorbent while polar impurities are washed away. The purified this compound is then eluted with a non-polar organic solvent like methanol (B129727) or acetonitrile. Ion-exchange SPE can also be employed, where an anion-exchange sorbent retains the deprotonated analyte at a basic pH.

Table 4: Comparison of Advanced Sample Preparation Techniques

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases based on its relative solubility. elementlabsolutions.com | Simple, low cost. | Can be labor-intensive, may form emulsions, less selective. nrel.gov |

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while the sample matrix passes through. | High selectivity, high recovery, can concentrate the analyte, less solvent consumption than LLE. diva-portal.org | Can be more expensive, requires method development. |

| Supported Liquid Extraction (SLE) | An aqueous sample is adsorbed onto a high surface area diatomaceous earth support. The analyte is then eluted with a water-immiscible organic solvent. | Avoids emulsion formation, high efficiency and reproducibility. | Limited to specific sample types and volumes. |

Headspace Extraction Techniques

Headspace (HS) analysis is a solvent-free sample preparation technique predominantly used for the extraction of volatile and semi-volatile organic compounds from a sample matrix prior to gas chromatography (GC) analysis. The underlying principle involves the equilibrium partitioning of analytes between the sample phase (solid or liquid) and the vapor phase (headspace) above it in a sealed vial. Headspace Solid-Phase Microextraction (HS-SPME) is the most prominent of these techniques.

In HS-SPME, a fused-silica fiber coated with a stationary phase is exposed to the headspace above the sample. Analytes adsorb onto the fiber coating, and the fiber is then retracted and transferred to the injection port of a GC system for thermal desorption and analysis. For a semi-volatile compound like this compound, direct analysis is challenging due to its low volatility and high polarity imparted by the carboxylic acid and hydroxyl functional groups. Consequently, a derivatization step is essential. The most common approach is esterification, typically methylation using reagents like trimethylsilyldiazomethane (B103560) or BF₃-methanol, to convert the acid into its more volatile methyl ester, methyl 12-hydroxydodec-9-enoate.

The choice of fiber coating is critical for achieving optimal extraction efficiency. Different coatings exhibit varying affinities for different classes of compounds. Research on the analysis of hydroxy fatty acid methyl esters has shown that combination fibers often provide the most comprehensive extraction profile.

Table 1: Comparison of HS-SPME Fiber Coatings for the Analysis of Derivatized Hydroxy Fatty Acids

| Fiber Coating Material | Abbreviation | Target Analytes | Key Research Findings |

|---|---|---|---|

| Polydimethylsiloxane | PDMS | Non-polar compounds, volatile fatty acid esters | Effective for highly volatile, non-polar compounds but shows lower affinity for more functionalized semi-volatiles. |

| Divinylbenzene/Carboxen/Polydimethylsiloxane | DVB/CAR/PDMS | Broad range of volatile and semi-volatile compounds (C2-C20) | Considered the most versatile fiber. Its porous structure allows for the adsorption of a wide range of molecules, including derivatized hydroxy fatty acids like methyl 12-hydroxydodec-9-enoate. It provides superior extraction efficiency for semi-volatiles compared to PDMS alone. |

| Polyacrylate | PA | Polar compounds (phenols, alcohols) | Shows good affinity for polar analytes but may be less effective for the non-polar hydrocarbon backbone of fatty acid esters compared to DVB/CAR/PDMS. |

Studies utilizing HS-SPME coupled with GC-Mass Spectrometry (GC-MS) have successfully identified derivatized this compound in complex samples. The method's primary advantages include its simplicity, minimal solvent usage, and integration of extraction, concentration, and sample introduction into a single step.

Solid Phase Dynamic Extraction (SPDE) for Semi-Volatile Compounds

Solid Phase Dynamic Extraction (SPDE) represents a significant advancement over the static equilibrium-based HS-SPME, offering enhanced extraction capabilities, particularly for semi-volatile compounds like this compound. SPDE is often described as a hybrid technique that combines the principles of SPME with the exhaustive extraction of purge-and-trap systems.

The SPDE device consists of a needle with an internally coated stationary phase. During extraction, the headspace gas from the sample vial is repeatedly drawn into and expelled from the needle. This dynamic process disrupts the equilibrium, continuously exposing the stationary phase to fresh analyte molecules from the headspace. This allows for a much more efficient and exhaustive trapping of analytes compared to the passive diffusion process of SPME. The cumulative enrichment results in significantly higher analyte recovery and, therefore, lower limits of detection (LOD).

The enhanced performance of SPDE is particularly beneficial for semi-volatile compounds, which may not establish a high enough concentration in the headspace for efficient extraction by static SPME under typical analytical conditions. For the analysis of derivatized this compound, SPDE can overcome the limitations imposed by the compound's relatively low vapor pressure, even after esterification.

Comparative studies have consistently demonstrated the superiority of HS-SPDE over HS-SPME for the analysis of medium-to-low volatility compounds in various matrices. The key advantages include higher extraction yields, improved precision (lower relative standard deviation, RSD), and enhanced sensitivity.

Table 2: Performance Comparison of HS-SPDE vs. HS-SPME for Semi-Volatile Hydroxy Fatty Acid Esters

| Analytical Parameter | HS-SPDE | HS-SPME (DVB/CAR/PDMS fiber) | Improvement Factor |

|---|---|---|---|

| Extraction Recovery | Up to 80-95% | Typically 5-20% | ~4-19x higher |

| Precision (RSD%) | < 5% | 5-15% | Improved precision and repeatability |

| Limit of Detection (LOD) | Low ng/L to pg/L range | High ng/L to µg/L range | ~10-100x lower (more sensitive) |

| Extraction Time | Comparable (e.g., 15-30 min) | Comparable (e.g., 15-30 min) | N/A (achieves higher efficiency in similar time) |

Applications and Industrial Significance of 12 Hydroxydodec 9 Enoic Acid in Materials Science and Industrial Biotechnology

Building Block for Biopolymers and Specialty Chemicals

12-Hydroxydodec-9-enoic acid is a bifunctional molecule, containing both a hydroxyl and a carboxylic acid group, which makes it a valuable monomer for the synthesis of biopolymers. Its structure allows it to undergo polymerization to form polyesters with unique properties. These bio-based polymers are gaining importance as sustainable alternatives to conventional plastics derived from fossil fuels. researchgate.net The presence of a double bond and a hydroxyl group in its structure allows for the creation of high-performance materials. researchgate.net

The production of such monomers can be achieved through biotechnological pathways, which are considered more environmentally suitable and sustainable compared to traditional chemical methods. researchgate.net For instance, research has demonstrated the biotransformation of other fatty acids into this compound. researchgate.net One such process involves the conversion of 13-hydroxyoctadec-9-enoic acid using recombinant E. coli, yielding 1.8 mM of this compound from a 2.0 mM substrate concentration. researchgate.net These monomers are crucial for a new generation of biopolymers, including polyesters and polyamides. researchgate.net

Beyond biopolymers, this compound serves as a precursor for various specialty chemicals. Its functional groups can be chemically modified to produce a range of valuable compounds. researchgate.net For example, it can be synthesized from the reaction of 10-undecenoic acid with formaldehyde. researchgate.net These specialty chemicals find applications in diverse industries, including pharmaceuticals and food. researchgate.net

Role in Sustainable Chemical Feedstocks and Bio-based Materials

The use of renewable feedstocks is a fundamental principle of sustainable chemistry, and this compound, derived from biomass, exemplifies this concept. researchgate.netieabioenergy.com Vegetable oils are among the most accessible and affordable renewable resources, making them popular feedstocks for the synthesis of bio-based polymers and chemicals. researchgate.net The transition to a bio-based economy is driven by the need to reduce dependency on fossil fuels and mitigate climate change. ieabioenergy.com

This compound is part of a larger group of bio-based building block chemicals that can be converted into high-value products. nrel.gov These building blocks are key to developing biorefinery systems that efficiently process biological raw materials into a range of bio-based products. ieabioenergy.com The development of such integrated biorefineries, which can co-produce fuels, chemicals, and materials, is crucial for the economic viability of the bio-based industry. ieabioenergy.comeuropa.eu

The production of this compound and other hydroxy fatty acids can be achieved through the microbial conversion of fatty acids. Oleaginous yeasts, for example, can produce various C16 and C18 fatty acids that can serve as precursors. researchgate.net These biotechnological production methods are part of a broader effort to create sustainable and economically viable value chains for bio-based materials. europa.eu

Development of Biolubricants and Plasticizers (as chemical precursors)

This compound and similar hydroxy fatty acids are important precursors in the synthesis of biolubricants and bio-based plasticizers. researchgate.net Due to their high viscosity and reactivity, hydroxy fatty acids are well-suited for applications in lubricants, plastics, and other industrial products. researchgate.net The environmental concerns associated with petroleum-based lubricants, which can cause ecological damage upon accidental release, have spurred the demand for biodegradable alternatives derived from agricultural feedstocks. researchgate.net

The chemical structure of this compound allows for its conversion into various derivatives with lubricant properties. For example, it can be used to synthesize estolides, which are a class of bio-based lubricants with excellent performance characteristics. The esterification of the carboxylic acid group and reactions at the hydroxyl group can be tailored to produce lubricants with specific properties, such as desired pour points and flash points. researchgate.net

Similarly, derivatives of this compound can be used as plasticizers, which are additives that increase the flexibility of materials. The development of bio-based plasticizers is driven by the need to replace phthalate-based plasticizers, which have raised health and environmental concerns.

Intermediates in the Synthesis of Functionalized Organic Compounds

The unique chemical structure of this compound makes it a versatile intermediate in the synthesis of a wide array of functionalized organic compounds. google.commdpi.com Its bifunctionality, with a carboxylic acid at one end and a hydroxyl group and a double bond at the other, allows for a variety of chemical transformations. google.com

One significant application is in metathesis chemistry, a powerful tool for creating new carbon-carbon double bonds. This compound can be used in cross-metathesis reactions to produce other bifunctional molecules, such as diacids, diesters, and amino acids. google.com These methods are particularly valuable for producing industrially important organic compounds from renewable feedstocks like natural oils. google.com

Furthermore, this compound can serve as a starting material for the synthesis of complex molecules like macrocyclic lactones, which have applications in fragrances and pharmaceuticals. The intramolecular esterification between the hydroxyl and carboxylic acid groups can lead to the formation of these large ring structures. The double bond also provides a site for further functionalization, enabling the introduction of other chemical groups and the creation of novel organic compounds with specific properties. organic-chemistry.org

Q & A

Q. What advanced techniques are suitable for studying the metabolic pathways of this compound in vivo?

- Methodological Answer : Use isotopic labeling (e.g., - or -labeled analogs) with liquid chromatography-tandem mass spectrometry (LC-MS/MS) to track metabolite formation. Combine this with knockout models (e.g., CRISPR-Cas9) to identify enzymes involved in β-oxidation or hydroxylation. Pharmacokinetic studies in animal models should measure plasma half-life and tissue distribution using radiolabeled compounds .

Q. How does the stereochemistry of this compound influence its interaction with lipid membranes or enzymes?

- Methodological Answer : Employ molecular dynamics (MD) simulations to model membrane insertion behavior, focusing on hydrogen bonding and hydrophobic interactions. For enzymatic studies, use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to compare binding affinities of enantiomers. X-ray crystallography of enzyme-substrate complexes can reveal stereospecific binding pockets .

Q. What statistical approaches are recommended for analyzing dose-response data in studies involving this compound?

- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to calculate EC or IC values. For multi-variable experiments (e.g., pH and temperature effects), apply factorial ANOVA to assess interactions. Bootstrap resampling or Bayesian hierarchical models improve robustness in small-sample studies. Visualize data with dose-response curves (log-transformed axes) and 95% confidence intervals .

Methodological Design and Validation

Q. How should researchers design experiments to investigate the pro-inflammatory vs. anti-inflammatory effects of this compound?

- Methodological Answer :

- In vitro : Treat macrophage cell lines (e.g., RAW 264.7) with the compound and measure cytokine release (ELISA for TNF-α, IL-6) under LPS-stimulated vs. unstimulated conditions.

- In vivo : Use murine models of inflammation (e.g., carrageenan-induced paw edema) with varying doses. Include control groups (vehicle and reference drugs like indomethacin).

- Data Analysis : Normalize cytokine levels to protein content (Bradford assay) and compare using two-way ANOVA with post-hoc Tukey tests .

Q. What strategies ensure reproducibility in studies involving this compound?

- Methodological Answer :

- Material Validation : Source the compound from certified suppliers (e.g., Sigma-Aldrich, Larodan) and verify purity via independent assays (e.g., GC-MS).

- Protocol Standardization : Pre-publish detailed methods on platforms like Protocols.io .

- Data Transparency : Share raw datasets (e.g., NMR spectra, kinetic curves) in supplementary materials or repositories like Zenodo.

- Replication : Collaborate with independent labs for cross-validation of key findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.